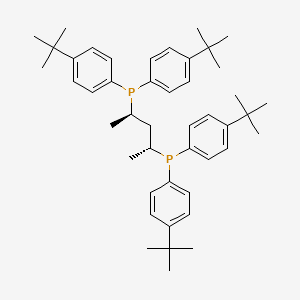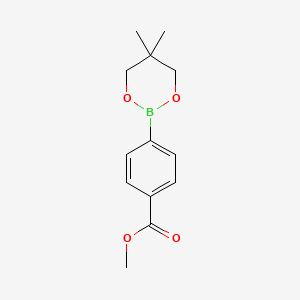
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Descripción general
Descripción
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a useful research compound. Its molecular formula is C13H17BO4 and its molecular weight is 248.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Chemistry and Synthesis : A study by Mara et al. (1982) highlights the production of tricyclic products from reactions involving similar compounds, indicating the compound's relevance in complex organic synthesis (Mara et al., 1982).
Biochemistry : Research by Nemet et al. (2006) on Methylglyoxal, a closely related compound, discusses its formation in living organisms and potential impacts on health, including degenerative changes and anticancer effects (Nemet et al., 2006).
Pharmaceutical Applications : Ghorab et al. (2017) demonstrate the antimicrobial properties of derivatives of similar compounds, particularly against Gram-positive and Gram-negative bacteria and fungi, highlighting potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Liquid Crystal Research : Dabrowski et al. (1995) studied the mesomorphic properties of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, including the influence of terminal and lateral substitution on the viscosity, optical, and thermal properties of nematic mixtures. This research has implications for the development of liquid crystal displays (Dabrowski et al., 1995).
Crystallography : Zhao et al. (2012) investigated the crystal structure of a related compound, revealing insights into its molecular conformation and intermolecular interactions (Zhao et al., 2012).
Radiochemistry : Takashima-Hirano et al. (2012) explored the use of a palladium-mediated carbonylation process using arylboronate and carbon monoxide in synthesizing radio-labeled compounds, which can be essential in medical imaging (Takashima-Hirano et al., 2012).
Photopolymerization : Fukuda and Nakashima (1983) described the photocrosslinking of polymers containing structures similar to Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, which could have applications in materials science and photolithography (Fukuda & Nakashima, 1983).
Pesticide Detection : Ten Hoeve et al. (1997) discussed synthesizing haptens with dioxaphosphorinan methoxyacetic acid linker arms, which produced antibodies for detecting organophosphate pesticides, demonstrating the compound's utility in environmental monitoring and food safety (Ten Hoeve et al., 1997).
Agricultural Chemistry : Wang et al. (2012) synthesized fluorine-containing compounds similar to Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate and evaluated their herbicidal activity, indicating potential applications in agriculture (Wang et al., 2012).
Propiedades
IUPAC Name |
methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-10(5-7-11)12(15)16-3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMGOLHZGKZTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





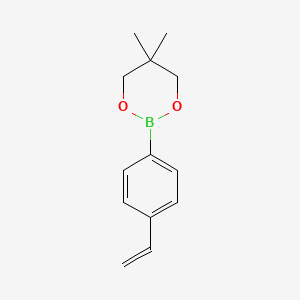

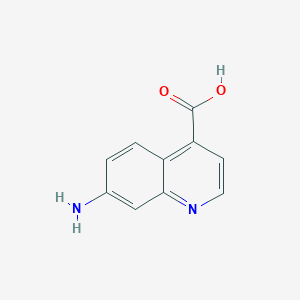
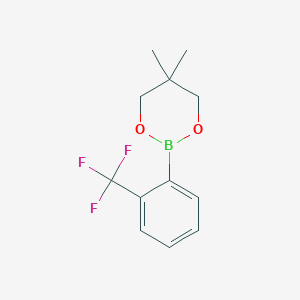

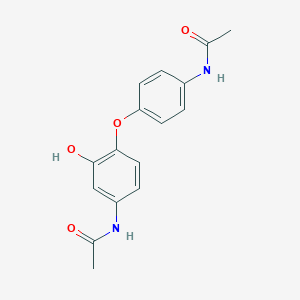
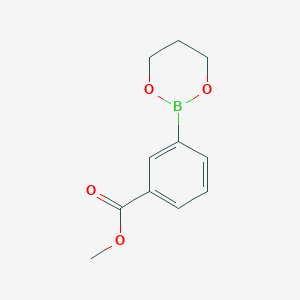
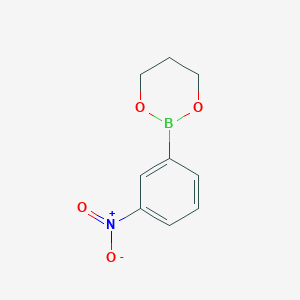

![5-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine](/img/structure/B8200218.png)

